molecular formula C10H9NO3S B12873746 2-(Methylthio)benzo[d]oxazole-6-acetic acid

2-(Methylthio)benzo[d]oxazole-6-acetic acid

Katalognummer: B12873746
Molekulargewicht: 223.25 g/mol
InChI-Schlüssel: GGXNYPYHBJCNBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylthio)benzo[d]oxazole-6-acetic acid is a chemical compound with the molecular formula C10H9NO3S. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)benzo[d]oxazole-6-acetic acid typically involves the reaction of 2-mercaptobenzoxazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylthio)benzo[d]oxazole-6-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the compound with the methylthio group converted to a thiol or other reduced species.

    Substitution: Derivatives with different functional groups replacing the methylthio group.

Wissenschaftliche Forschungsanwendungen

2-(Methylthio)benzo[d]oxazole-6-acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Methylthio)benzo[d]oxazole-6-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylthio Benzoxazole: A closely related compound with similar chemical properties and applications.

    2-Methylmercaptobenzoxazole: Another derivative with a methylthio group, used in similar research and industrial applications.

    Benzoxazole, 2-(methylthio)-: A variant with slight structural differences but comparable reactivity and uses.

Uniqueness

2-(Methylthio)benzo[d]oxazole-6-acetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H9NO3S

Molekulargewicht

223.25 g/mol

IUPAC-Name

2-(2-methylsulfanyl-1,3-benzoxazol-6-yl)acetic acid

InChI

InChI=1S/C10H9NO3S/c1-15-10-11-7-3-2-6(5-9(12)13)4-8(7)14-10/h2-4H,5H2,1H3,(H,12,13)

InChI-Schlüssel

GGXNYPYHBJCNBI-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC2=C(O1)C=C(C=C2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.